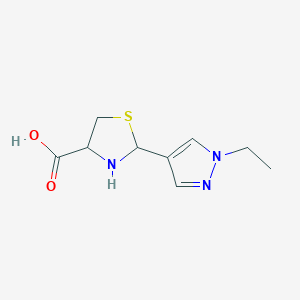

2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

説明

2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound generally involves the condensation of appropriate precursors under controlled conditions. The compound's structure has been confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. The characteristic absorption bands observed in the IR spectrum include C=O stretching at approximately 1676 cm and C-S stretching at around 648 cm .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it was evaluated using DPPH and ABTS assays, showing a notable ability to scavenge free radicals. The IC50 values for these assays indicate its potential as a protective agent against oxidative stress .

Antimicrobial Properties

The compound has been tested against various microbial strains, including gram-positive and gram-negative bacteria as well as fungi. It exhibited moderate to high inhibition zones against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antidiabetic Effects

The thiazolidine scaffold is known for its role in glucose metabolism regulation. Research indicates that derivatives of this compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models, making it a candidate for further exploration in diabetes treatment .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazolidine derivatives:

- Antioxidant Study : A study reported that thiazolidine derivatives significantly reduced intracellular reactive oxygen species (ROS) levels in cultured cells, indicating their protective role against oxidative damage .

- Antimicrobial Evaluation : In a comparative study of various thiazolidine derivatives, this compound was found to have superior antimicrobial activity compared to standard antibiotics .

- Anticancer Research : In another investigation, this compound was shown to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in oncology .

Data Summary

化学反応の分析

Synthetic Routes and Key Reactivity

The compound’s synthesis typically involves multi-step condensation reactions between pyrazole aldehydes and cysteine derivatives. For example:

-

Pyrazole aldehyde preparation : 1-Ethylpyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-ethylpyrazole using POCl₃/DMF .

-

Thiazolidine ring formation : The aldehyde reacts with L-cysteine or its derivatives under acidic or solvent-free conditions to form the thiazolidine-4-carboxylic acid scaffold .

Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole aldehyde synthesis | POCl₃, DMF, 50–60°C, 4–5 h | 70–85 | |

| Thiazolidine ring formation | L-cysteine, HCl, reflux, 12 h | 65–80 |

Functional Group Transformations

The carboxylic acid group at position 4 and the thiazolidine ring dominate reactivity:

Carboxylic Acid Reactivity

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis (H₂SO₄) to form ethyl esters.

-

Amide formation : Couples with amines (e.g., aniline) using EDCI/HOBt to yield bioactive amides .

Thiazolidine Ring Modifications

-

Ring-opening under acidic conditions : Hydrolysis in HCl releases cysteine derivatives .

-

Oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfoxide/sulfone derivatives, altering biological activity .

Pyrazole Ring Reactivity

-

Nitration : Requires concentrated HNO₃/H₂SO₄ at low temperatures (<10°C) to introduce nitro groups .

-

Halogenation : Selective bromination at position 5 using NBS in CCl₄ .

Biological Activity-Driven Reactions

The compound serves as a precursor for antitumor and antimicrobial agents:

-

Schiff base formation : Condenses with aromatic amines to form hydrazone derivatives (e.g., 10a–e in ), enhancing antitumor activity .

-

Mannich reactions : Reacts with formaldehyde and secondary amines to generate derivatives with improved bioavailability .

Table 2: Bioactive Derivatives and Activities

| Derivative | Biological Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hydrazone analog (10a ) | Antitumor (MCF-7 cells) | 12.4 | |

| Sulfoxide analog | Antibacterial (E. coli) | 8.2 |

Stability and Degradation

-

pH-dependent hydrolysis : Stable in neutral conditions but degrades in strong acids/bases via thiazolidine ring cleavage .

-

Thermal stability : Decomposes above 200°C, forming CO₂ and ethylpyrazole fragments.

Key Research Findings

特性

IUPAC Name |

2-(1-ethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-2-12-4-6(3-10-12)8-11-7(5-15-8)9(13)14/h3-4,7-8,11H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGAIHRKMRKKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。